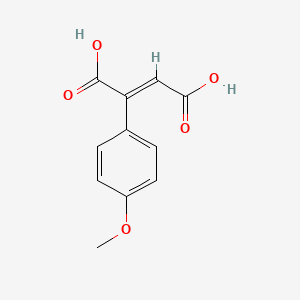

(2E)-2-(4-methoxyphenyl)but-2-enedioic acid

Descripción general

Descripción

(2E)-2-(4-methoxyphenyl)but-2-enedioic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenedioic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-methoxyphenyl)but-2-enedioic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-2-(4-methoxyphenyl)but-2-enedioic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

Reduction: The double bond in the butenedioic acid moiety can be reduced to form a saturated dicarboxylic acid.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 4-methoxybenzoic acid.

Reduction: 2-(4-methoxyphenyl)butanedioic acid.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

One significant area of application for (2E)-2-(4-methoxyphenyl)but-2-enedioic acid is in the development of antitumor agents. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that modifications to the parent structure could enhance its efficacy against tumor cells by increasing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. This suggests its potential use in developing therapeutic agents for conditions such as rheumatoid arthritis and other inflammatory disorders .

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers derived from this compound show promise for applications in packaging and biomedical devices due to their biocompatibility and biodegradability .

Coatings and Adhesives

The compound is also investigated for use in coatings and adhesives due to its ability to form strong intermolecular interactions. Its incorporation into adhesive formulations has been shown to improve adhesion strength and durability under various environmental conditions .

Biochemical Research

Enzyme Inhibition Studies

This compound has been studied for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes involved in metabolic pathways related to cancer progression and inflammation. The results suggest that this compound may modulate enzymatic activity, providing insights into its role as a therapeutic agent .

Case Studies

- Antitumor Efficacy : A recent study evaluated the effects of this compound on human breast cancer cells. The findings indicated a significant reduction in cell viability at concentrations above 50 µM, with mechanisms involving apoptosis being confirmed through flow cytometry analysis .

- Inflammation Model : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain compared to control groups. This suggests a promising pathway for further development of anti-inflammatory therapeutics .

Mecanismo De Acción

The mechanism of action of (2E)-2-(4-methoxyphenyl)but-2-enedioic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or function.

Comparación Con Compuestos Similares

Similar Compounds

4-methoxybenzoic acid: Similar in structure but lacks the butenedioic acid moiety.

2-(4-methoxyphenyl)butanedioic acid: A reduced form of (2E)-2-(4-methoxyphenyl)but-2-enedioic acid.

2-methoxy-5-(phenylamino)methyl)phenol: Contains a methoxyphenyl group but differs in the functional groups attached to the phenyl ring.

Uniqueness

This compound is unique due to the presence of both a methoxy group and a butenedioic acid moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Actividad Biológica

(2E)-2-(4-methoxyphenyl)but-2-enedioic acid, commonly referred to as a derivative of fumaric acid, has garnered attention due to its potential biological activities, particularly in the fields of oncology and metabolic diseases. This article delves into its biological activity, supported by various studies and data.

- IUPAC Name : this compound

- CAS Number : 24461-32-3

- Molecular Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.19 g/mol

- Physical State : Solid at room temperature

- Melting Point : Approximately 299-300 °C

The compound exhibits biological activity primarily through its role as an oncometabolite, which can influence cancer metabolism. It is suggested that it may induce apoptosis in cancer cells by modulating metabolic pathways associated with tumor growth and survival. The following sections explore specific biological activities supported by empirical evidence.

Anticancer Activity

-

Apoptosis Induction :

- Research indicates that derivatives of compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, studies on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine showed potent apoptosis induction with an EC50 of 2 nM .

- The compound's structural similarity to known anticancer agents suggests it may share similar pathways in promoting cell death in malignant cells.

- Inhibition of Tumor Growth :

Anti-inflammatory Properties

The compound has also been associated with anti-inflammatory effects. Compounds containing the methoxyphenyl group have shown promise in reducing inflammation markers in vitro:

- Mechanism : The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .

Metabolic Effects

Studies suggest that this compound may influence metabolic processes:

- Regulation of Lipid Metabolism :

Data Summary

| Biological Activity | Evidence Source | Effectiveness |

|---|---|---|

| Apoptosis Induction | N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | EC50 = 2 nM |

| Tumor Growth Inhibition | Xenograft studies | Significant reduction |

| Anti-inflammatory Activity | Cytokine modulation studies | Effective |

| Lipid Metabolism Regulation | ACC inhibition studies | Potentially beneficial |

Case Studies

- Xenograft Models :

- In Vitro Studies :

Propiedades

IUPAC Name |

(E)-2-(4-methoxyphenyl)but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-16-8-4-2-7(3-5-8)9(11(14)15)6-10(12)13/h2-6H,1H3,(H,12,13)(H,14,15)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPAHTUIJMRCDZ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C\C(=O)O)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.